6,8-Dibromo-3-(4-bromobenzyl)-4(3H)-quinazolinone
Description
Structure
3D Structure
Properties
CAS No. |
302913-27-5 |
|---|---|
Molecular Formula |
C15H9Br3N2O |
Molecular Weight |
473.0 g/mol |
IUPAC Name |
6,8-dibromo-3-[(4-bromophenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C15H9Br3N2O/c16-10-3-1-9(2-4-10)7-20-8-19-14-12(15(20)21)5-11(17)6-13(14)18/h1-6,8H,7H2 |
InChI Key |
KDNVRKDCVHYWKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=C(C=C3Br)Br)Br |
Origin of Product |
United States |
Preparation Methods
Halogenation of Anthranilamide Precursors
A common approach involves brominating 2-aminobenzamide derivatives. For example, 3,5-dibromo-2-aminobenzamide is synthesized via electrophilic aromatic substitution using N-bromosuccinimide (NBS) in acetonitrile. This intermediate reacts with 4-bromobenzaldehyde in ethanol under reflux, followed by cyclization with CuCl₂ to yield the target compound.
Reaction Conditions :
-
Step 1 : NBS (2.2 equiv), CH₃CN, 0°C → room temperature, 12 h.
-
Step 2 : 4-Bromobenzaldehyde (1.1 equiv), ethanol, reflux, 3 h.
-
Step 3 : CuCl₂ (3 equiv), 70°C, 3 h.
Benzoxazinone Intermediate Route
Methyl 3,5-dibromoanthranilate reacts with acetic anhydride to form 6,8-dibromo-2-methyl-4H-benzo[d]oxazin-4-one . Subsequent treatment with hydrazine hydrate in ethanol under reflux opens the oxazinone ring, forming the quinazolinone core.
Key Data :
One-Pot Synthesis Protocols
Copper-Catalyzed Isocyanide Insertion
A streamlined method employs 2-fluorobenzamide and 4-bromobenzylamine in the presence of Cu(OAc)₂ and Et₃N. The reaction proceeds via a cascade isocyanide insertion and cyclization:
Procedure :
H₂O₂-Mediated Oxidative Cyclization
A green chemistry approach uses H₂O₂ (30%) in DMSO at 150°C to oxidize N-(4-bromobenzyl)-2-amino-3,5-dibromobenzamide directly into the quinazolinone:
Optimized Parameters :
Functional Group Transformations
Nucleophilic Aromatic Substitution (SNAr)
6,8-Dibromo-4(3H)-quinazolinone reacts with 4-bromobenzyl bromide in DMF using K₂CO₃ as a base. The SNAr mechanism facilitates benzylation at the N3 position:
Reaction Setup :
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency. A 30-minute protocol using DMAP and (Boc)₂O in CH₃CN achieves 92% yield for the cyclization step:
Conditions :
Comparative Analysis of Methods
Characterization and Validation
Spectroscopic Techniques
Mass Spectrometry
Challenges and Optimization
Regioselectivity in Halogenation
Excess NBS leads to over-bromination. Controlled addition at 0°C minimizes byproducts.
Solvent Selection
Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification. Ethanol/water recrystallization enhances purity.
Catalyst Loading
Cu catalysts (5–10 mol%) balance cost and efficiency. DMAP (10 mol%) outperforms DBU or DABCO in cyclization.
Emerging Trends
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The quinazolinone scaffold undergoes oxidation and reduction, influenced by the presence of bromine substituents.
-
Oxidation :
-
Reagent : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic or alkaline conditions.
-
Mechanism : Oxidation converts the quinazolinone to dihydro-oxoquinazoline derivatives. For example, oxidation with H₂O₂ yields 3,4-dihydro-4-oxoquinazoline , while KMnO₄ in alkaline conditions produces 3,4-dihydro-6-oxoquinazoline .
-
Impact : Bromine substituents may stabilize intermediates or direct oxidation to specific positions.
-
-
Reduction :
-
Reagents : Sodium amalgam, lithium aluminum hydride (LiAlH₄), or sodium borohydride (NaBH₄).
-
Mechanism : Reduction of quinazolinone yields 3,4-dihydroquinazoline (partial reduction) or 1,2,3,4-tetrahydroquinazoline (complete reduction) .
-
Note : Bromine substituents may alter reduction pathways by influencing electron distribution.
-
Nucleophilic Substitution Reactions
The bromine atoms at positions 6, 8, and the 4-bromobenzyl group are reactive sites for nucleophilic attack.
-
Alkylation :
-
Hydrazinolysis :
Electrophilic Substitution Reactions
Nitration is the primary electrophilic reaction for quinazoline derivatives, but existing bromine substituents may limit reactivity.
-
Nitration :
Addition Reactions
The quinazolinone scaffold reacts with anionic reagents at position 4.
-
Reagents : Sodium bisulfate, hydrogen cyanide, or organometallic reagents (e.g., Grignard reagents).
-
Mechanism : These reagents add across the 3,4-double bond, forming 4-substituted 3,4-dihydroquinazolines .
-
Example : Reaction with phenylmagnesium bromide yields 4-phenyl-3,4-dihydroquinazoline .
Condensation Reactions
The compound participates in condensation reactions to form Schiff bases or fused heterocycles.
-
Schiff Base Formation :
Research Findings and Data
Scientific Research Applications
Pharmacological Applications
The compound exhibits significant pharmacological properties, making it a candidate for various therapeutic applications:
- Antimicrobial Activity : Studies indicate that derivatives of 6,8-dibromo-3-(4-bromobenzyl)-4(3H)-quinazolinone demonstrate antibacterial and antifungal properties. For example, compounds derived from this structure have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as fungi like Candida albicans . The minimum inhibitory concentrations (MICs) for some derivatives were found to be as low as 0.78 µg/mL against these pathogens .
- Antitumor Activity : Research has highlighted the cytotoxic effects of certain derivatives against human breast carcinoma cell lines (MCF-7). Compounds synthesized from this compound exhibited IC50 values significantly lower than the standard chemotherapeutic agent doxorubicin, indicating potent antitumor potential .
- Anti-inflammatory Properties : The compound's structural features allow it to act as an anti-inflammatory agent. Various derivatives have been synthesized and evaluated for their ability to reduce inflammation in biological models .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Bromination : The introduction of bromine atoms at the 6 and 8 positions is crucial for enhancing biological activity.
- Substitution Reactions : The 4-bromobenzyl group at the 3 position can undergo nucleophilic substitution reactions, leading to a variety of derivatives with modified pharmacological profiles .
Comparative Analysis with Related Compounds
The unique structural features of this compound distinguish it from other quinazolinone derivatives. Below is a comparative table highlighting some related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6,8-Dichloro-3-(4-bromobenzyl)-4(3H)-quinazolinone | Chlorine instead of bromine | Different biological activity profiles |
| 2-Phenyl-4(3H)-quinazolinone | Lacks bromination | Known for different pharmacological properties |
| 7-Chloro-3-(substituted benzyl) quinazolinones | Varying substitutions on benzyl | Different spectrum of biological activities |
This table illustrates how variations in halogen substitution can lead to distinct pharmacological profiles, emphasizing the importance of structural modifications in drug design.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of derivatives based on this compound:
- A study demonstrated that novel derivatives synthesized from this compound exhibited promising antibacterial activity against multiple strains of bacteria .
- Another investigation focused on the antitumor efficacy of these compounds, revealing significant cytotoxic effects against MCF-7 cells with low IC50 values .
Mechanism of Action
The mechanism of action of 6,8-Dibromo-3-(4-bromobenzyl)-4(3H)-quinazolinone depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Structural Modifications and Substituent Effects
The biological activity of quinazolinones is highly dependent on substituent type, position, and electronic properties. Below is a comparative analysis of key analogues:
Table 1: Comparison of Quinazolinone Derivatives
Functional and Pharmacological Differences
Anti-inflammatory/Analgesic Activity
- The 6,8-dibromo substitution in the target compound enhances anti-inflammatory efficacy compared to non-halogenated quinazolinones. For example, phenolic derivatives (e.g., 5h, 5j) exhibit antioxidant activity but lack comparable anti-inflammatory effects .
- The 4-bromobenzyl group at position 3 improves receptor binding affinity compared to acetyl or triazole substituents, which are linked to antifungal or antileishmanial activities .
Antihyperlipidemic Activity
- Halogenation at 6,8 positions is critical for lipid-lowering effects. The 6,8-dibromo-2-methyl derivative reduces serum cholesterol by 40–50% in hypercholesterolemic rats, outperforming non-halogenated analogues .
- In contrast, 6-iodo-2-methyl-4(3H)-quinazolinone shows similar lipid-lowering activity, suggesting halogen type (Br vs. I) has minimal impact on this endpoint .
Antifungal and Antiviral Activity
Physicochemical Challenges
- Solubility: Brominated quinazolinones, including the target compound, often exhibit poor aqueous solubility due to hydrophobic halogen substituents. This limitation is shared with triazole hybrids, which require structural modifications (e.g., hydrophilic moieties) for improved bioavailability .
- Stability: Ferrocenyl-substituted quinazolinones demonstrate unique electrochemical stability, a property absent in brominated analogues .
Biological Activity
6,8-Dibromo-3-(4-bromobenzyl)-4(3H)-quinazolinone is a synthetic compound belonging to the quinazolinone family, characterized by its unique structure that includes two bromine atoms and a 4-bromobenzyl substituent. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry and drug development.
The molecular formula for this compound is , with a molecular weight of 404 g/mol. Its structural configuration allows for significant chemical reactivity due to the presence of bromine substituents, which can participate in various nucleophilic substitution reactions.
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : It has shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. The structure-activity relationship (SAR) studies have indicated that modifications in the quinazolinone core can enhance its antibacterial efficacy .
- Cytotoxic Effects : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including human breast carcinoma (MCF-7). The IC50 values for several derivatives were found to be significantly lower than that of doxorubicin, a standard chemotherapeutic agent .
- Antiproliferative Activity : The compound has been evaluated for its antiproliferative effects on cancer cells, showing promising results that warrant further investigation into its potential as an anticancer drug .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific structural features in determining the biological activity of quinazolinone derivatives. Key findings include:
- Bromination : The presence of bromine atoms at the 6 and 8 positions enhances biological activity compared to non-brominated analogs.
- Substituent Variability : Variations in substituents at the 3-position (such as different aryl groups) significantly influence activity profiles against bacterial strains and cancer cell lines .
Comparative Analysis
A comparative analysis of related compounds reveals distinct differences in their biological activities based on structural modifications:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6,8-Dichloro-3-(4-bromobenzyl)-4(3H)-quinazolinone | Chlorine instead of bromine | Exhibits different biological activity profiles |
| 2-Phenyl-4(3H)-quinazolinone | Lacks bromination | Known for different pharmacological properties |
| 7-Chloro-3-(substituted benzyl) quinazolinones | Varying substitutions on benzyl | Different spectrum of biological activities |
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of several quinazolinones against MRSA. The findings indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL, demonstrating their potential as effective antibacterial agents .
- Cytotoxicity Assessment : In a series of experiments involving MCF-7 cells, various derivatives of this compound were tested for cytotoxic effects. Compounds showed IC50 values ranging from 1.7 to 29.6 µg/mL, indicating strong antiproliferative properties compared to standard treatments .
Q & A
Q. What are the common synthetic routes for 6,8-Dibromo-3-(4-bromobenzyl)-4(3H)-quinazolinone?
The compound is typically synthesized via cyclization reactions starting from substituted benzoxazin-4-ones or benzothiazole precursors. For example, 6,8-dibromo-substituted quinazolinones are prepared by reacting 2-amino benzothiazoles with dibrominated benzoxazin-4-ones under reflux conditions. Key steps include bromination at positions 6 and 8 of the quinazolinone core and subsequent substitution at position 3 with a 4-bromobenzyl group. Characterization involves elemental analysis, IR (to confirm C=O and C=N stretches at ~1720 cm⁻¹ and ~1620 cm⁻¹), and ¹H NMR (aromatic protons appear as multiplet signals between δ 6.85–8.10 ppm) .
Q. Which spectroscopic methods are critical for confirming the structure of this compound?
- IR Spectroscopy : Identifies functional groups such as the quinazolinone carbonyl (C=O stretch at ~1720 cm⁻¹) and aromatic C-H stretching (~3050 cm⁻¹) .
- ¹H NMR : Aromatic protons in the quinazolinone and benzyl substituents appear as complex multiplets (δ 6.85–8.10 ppm). Distinct doublets (J = 2.2 Hz) confirm bromine substitution patterns .
- Elemental Analysis : Validates the molecular formula, particularly the bromine content (~70% yield in synthetic steps) .
Advanced Research Questions
Q. How do structural modifications at the 3-position influence biological activity?
Substitution at the 3-position with a 4-bromobenzyl group enhances lipophilicity, potentially improving membrane permeability. Comparative studies show that bulkier substituents (e.g., benzothiazole derivatives) increase anti-inflammatory activity by modulating COX-2 selectivity. For instance, 4-methoxybenzothiazole analogs exhibit higher COX-2 inhibition (IC₅₀ = 0.8 µM) compared to unsubstituted derivatives, likely due to enhanced hydrogen bonding with the enzyme’s active site .
Q. What experimental strategies resolve discrepancies in biological activity data across analogs?
- Dose-Response Studies : Evaluate activity at varying concentrations (e.g., 10–100 µM) to identify non-linear effects.
- Enzyme-Specific Assays : Use isolated COX-1/COX-2 or microbial viability assays to distinguish target selectivity. For example, compound 4j shows broad antibacterial activity but lacks anti-inflammatory effects, suggesting divergent mechanisms .
- Structural-Activity Relationship (SAR) Modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with activity trends .
Q. How can pharmacokinetic properties be optimized for in vivo studies?
- Hydrophobicity Adjustments : Introduce polar groups (e.g., hydroxyl or methoxy) to improve solubility without compromising bioavailability.
- Metabolic Stability : Replace labile substituents (e.g., ester groups) with stable analogs (e.g., amides) to extend half-life.
- Species-Specific Optimization : Tailor dosing regimens based on metabolic differences (e.g., rat vs. mouse models) .
Data Contradiction Analysis
Q. Why do some analogs exhibit anti-inflammatory activity but lack antimicrobial effects?
Anti-inflammatory activity in quinazolinones is often linked to COX-2 inhibition, which depends on substituent electronic effects (e.g., methoxy groups enhance resonance stabilization). In contrast, antimicrobial activity requires direct interaction with microbial membranes or enzymes, which is hindered by bulky bromine atoms. For example, compound 4j’s nitro group enhances antibacterial activity but disrupts COX-2 binding due to steric hindrance .
Methodological Guidance
Q. What in vitro assays are recommended for evaluating anti-inflammatory potential?
- COX-1/COX-2 Inhibition Assays : Use purified enzymes and colorimetric detection of prostaglandin metabolites.
- Cell-Based Models : Measure IL-6/TNF-α suppression in LPS-stimulated macrophages (IC₅₀ values < 50 µM indicate potency) .
- Ulcerogenicity Testing : Compare gastric damage in rodent models post-administration (dose: 50 mg/kg) .
Q. How to design analogs for neuroprotective applications (e.g., Alzheimer’s disease)?
- Acetylcholinesterase (AChE) Inhibition : Introduce dimethoxy groups at positions 6 and 7 to enhance binding to AChE’s peripheral anionic site.
- Amyloid-Beta Aggregation Assays : Use thioflavin-T fluorescence to quantify inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
